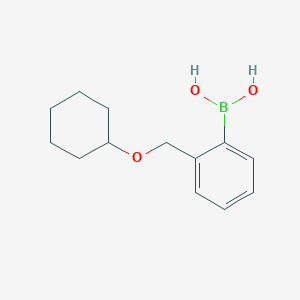

2-(Cyclohexyloxy)methylphenylboronic acid

Vue d'ensemble

Description

“2-(Cyclohexyloxy)methylphenylboronic acid” is a chemical compound with the empirical formula C12H17BO3 . It is typically used for experimental or research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 220.07 . The molecular formula is C12H17BO3 . For more detailed structural information, it would be beneficial to refer to a dedicated chemical database or resource .Physical and Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique

Catalytic Applications

2-(Cyclohexyloxy)methylphenylboronic acid is utilized in various catalytic reactions. For example, it plays a role in asymmetric 1,4-addition reactions of arylboronic acids with cycloalkenones, facilitated by rhodium(I) catalysts. This process yields 3-arylcycloalkanones with high enantioselectivity and yields, crucial in organic synthesis (Kuriyama & Tomioka, 2001). Additionally, phenylboronic acid derivatives, like this compound, are used in the synthesis of benzoxazole derivatives through catalytic processes, characterized by mild conditions and short reaction times (López-Ruiz et al., 2011).

Applications in Organic Chemistry

In organic chemistry, phenylboronic acid derivatives are crucial in Suzuki and Heck reactions. They have been found efficient for the Suzuki reaction of aryl chlorides with phenylboronic acid, providing excellent yields (Xu et al., 2006). Furthermore, polysiloxane-supported palladium catalysts involving phenylboronic acid have been developed for cross-coupling reactions, demonstrating high efficiency and recyclability (Borkowski et al., 2011).

Biomedical Applications

In the biomedical field, phenylboronic acid-functionalized micelles have been synthesized for targeted drug delivery, specifically targeting HepG2 cancer cells. These micelles have shown promise for delivering drugs directly to cancer cells, indicating potential in cancer therapy (Zhang et al., 2013).

Applications in Kinetic Studies

Detailed kinetic studies have been conducted on reactions involving phenylboronic acid derivatives, such as the reaction with D-fructose. These studies provide insights into the nature of reactive boron species, crucial for understanding and optimizing such reactions (Suzuki et al., 2016).

Applications in Sensory Technology

Phenylboronic acid derivatives have also been employed in sensory technology. For instance, a boronic acid fluorophore/beta-cyclodextrin complex sensor has been designed for selective sugar recognition in water, showing potential in biochemical sensing applications (Tong et al., 2001).

Applications in Peptide Synthesis

In peptide synthesis, boronic acids have been used as catalysts for the dehydrative condensation between carboxylic acids and amines, a key step in α-dipeptide synthesis (Wang et al., 2018).

Applications in Drug Delivery

In drug delivery, self-assembled polymeric nanoparticles containing phenylboronic acid groups have been developed for improving the nasal absorption of insulin, demonstrating the versatility of these compounds in pharmaceutical applications (Cheng et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(Cyclohexyloxy)methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by providing the organoboron reagent necessary for the transmetalation process .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is particularly valuable in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound may be stable and effective under a variety of environmental conditions.

Propriétés

IUPAC Name |

[2-(cyclohexyloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h4-6,9,12,15-16H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYIOPJVQWODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2CCCCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461287 | |

| Record name | 2-(CYCLOHEXYLOXY)METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498574-67-7 | |

| Record name | 2-(CYCLOHEXYLOXY)METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloroimidazo[1,5-a]quinoxaline](/img/structure/B3024856.png)

![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3024859.png)

![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)

![2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3024869.png)

![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3024874.png)